![molecular formula C19H20N2O3S B3290906 2,6-dimethoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide CAS No. 868677-88-7](/img/structure/B3290906.png)
2,6-dimethoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Overview
Description
The compound “2,6-dimethoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzothiazole ring (a bicyclic compound with a benzene ring fused to a thiazole ring) and a benzamide group (a carboxamide group attached to a benzene ring). It also has methoxy groups (-OCH3) and a propyl group (-CH2CH2CH3) attached to the rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzamides can undergo various reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzothiazole ring might contribute to its aromaticity and stability .Scientific Research Applications
Inhibition of Chitin Synthesis
This compound has been found to inhibit chitin synthesis in the cultured integument of Chilo suppressalis . The study synthesized various isoxazoles with different substituents at the para-position of the 3-phenyl ring and determined the concentrations required to inhibit chitin synthesis to 50% (IC 50). The introduction of halogens—such as F, Cl, and Br—and small alkyls—such as Me, Et, Pr, and n -Bu—at the 3-phenyl ring slightly enhanced the activity .
Quantitative Structure-Activity Relationship (QSAR) Studies
The compound has been used in QSAR studies to understand the relationship between the structure of the compound and its biological activity . The study found that the hydrophobic substituent with the optimum value was favored for the activity, but the bulky substituent in terms of Es was detrimental to the activity .
Mechanism of Action
properties
IUPAC Name |
2,6-dimethoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-11(2)12-8-9-13-16(10-12)25-19(20-13)21-18(22)17-14(23-3)6-5-7-15(17)24-4/h5-11H,1-4H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBCKBQSFPKWNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC=C3OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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